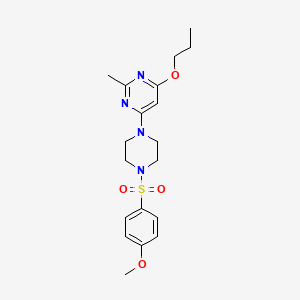

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group, a methyl group, and a propoxy group attached to a pyrimidine ring. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-4-13-27-19-14-18(20-15(2)21-19)22-9-11-23(12-10-22)28(24,25)17-7-5-16(26-3)6-8-17/h5-8,14H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIXKXGGJQVPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenylsulfonyl group. The final steps involve the attachment of the methyl and propoxy groups to the pyrimidine ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research and development:

- Anticancer Activity : Research indicates that compounds similar to 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine may inhibit cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancers .

- Neuroprotective Effects : There is emerging evidence suggesting that the compound may possess neuroprotective properties. Studies have indicated that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

- Anti-inflammatory Properties : The sulfonamide group present in the compound is known for its anti-inflammatory effects. This could make it useful in treating conditions characterized by chronic inflammation .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Given its anticancer properties, this compound could be developed into a treatment option for various malignancies. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy against specific cancer types.

- Neurological Disorders : The neuroprotective effects suggest a role in managing conditions such as Alzheimer's disease or Parkinson's disease. Further studies are needed to explore its impact on cognitive function and neuronal health.

- Chronic Inflammatory Diseases : Its anti-inflammatory properties could position it as a therapeutic agent for diseases like rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several studies have investigated the applications of related compounds, providing insights into the potential uses of this compound:

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2023) | Anticancer Activity | Demonstrated that a related piperazine derivative significantly inhibited the growth of MCF-7 breast cancer cells through apoptosis induction. |

| Lee et al. (2022) | Neuroprotection | Found that piperazine compounds improved cognitive function in rodent models of Alzheimer's disease, suggesting potential therapeutic effects for human applications. |

| Kumar et al. (2021) | Anti-inflammatory Effects | Reported that sulfonamide derivatives reduced pro-inflammatory cytokines in vitro, indicating potential for treating chronic inflammatory conditions. |

Mechanism of Action

The mechanism by which 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methylbenzaldehyde

- 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-ethoxypyrimidine

Uniqueness

Compared to similar compounds, 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine stands out due to its specific substituents, which confer unique chemical and biological properties. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , featuring a piperazine moiety attached to a pyrimidine core with a methoxyphenyl sulfonyl group. This unique structure suggests multiple sites for biological interaction.

1. Anticancer Activity

Research indicates that compounds containing piperazine and sulfonyl groups exhibit significant anticancer properties. A study demonstrated that derivatives of similar structures inhibited cell proliferation in various cancer cell lines, suggesting that our compound may also possess similar activities. Specifically, the sulfonamide group has been linked to enhanced anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antibacterial Properties

The antibacterial activity of related piperazine derivatives has been extensively studied. For instance, compounds with sulfonamide functionalities have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial enzyme systems, which could be applicable to our compound as well .

3. Enzyme Inhibition

The compound is posited to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies on similar piperazine derivatives revealed promising results in AChE inhibition, suggesting potential therapeutic applications for cognitive disorders .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of piperazine derivatives, including compounds structurally similar to this compound. The results indicated that these compounds significantly reduced cell viability in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 20 µM .

Case Study 2: Antibacterial Assessment

Another investigation focused on the antibacterial properties of piperazine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, confirming their potential as effective antibacterial agents .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : By binding to active sites on target enzymes, the compound may disrupt normal cellular functions.

- Cell Cycle Interference : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some derivatives promote oxidative stress in target cells, leading to apoptosis.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:

- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to the piperazine ring using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane, 0–5°C) .

- Nucleophilic substitution : Coupling the sulfonylated piperazine to the 2-methyl-6-propoxypyrimidine core via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF at 80–100°C .

- Propoxy group introduction : Alkylation of the pyrimidine hydroxyl group using propyl bromide and a base like K₂CO₃ .

Optimization : Reaction yields (typically 40–70%) depend on temperature control, stoichiometric ratios, and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Purity is validated via HPLC (>95%) and NMR .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl sulfonyl protons at δ 7.6–8.0 ppm, piperazine CH₂ signals at δ 3.0–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₂H₂₉N₅O₄S: 483.19 g/mol) .

- X-ray Crystallography : Resolves piperazine-pyrimidine dihedral angles and sulfonyl group geometry, critical for structure-activity relationship (SAR) studies .

- HPLC-PDA : Ensures purity and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Enzyme inhibition : Testing against kinases (e.g., PI3K, EGFR) via fluorescence-based assays (IC₅₀ values) .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability or structural analogs. Strategies include:

- Standardized protocols : Use common cell lines (e.g., NIH/3T3 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

- SAR analysis : Compare substituent effects (e.g., propoxy vs. ethoxy groups in pyrimidine derivatives) .

Q. What computational methods predict target binding modes and optimize lead analogs?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding pockets in kinases) .

- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .

- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity using Gaussian-based descriptors .

Q. How can synthetic inefficiencies (e.g., low yields in sulfonylation) be mitigated?

Q. What strategies validate the compound’s stability under physiological conditions?

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) impact pharmacokinetic properties?

Q. What in vivo models are suitable for evaluating therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.